molecular formula C14H13NO3 B1324188 2-(2,3-Dimethoxybenzoyl)pyridine CAS No. 898780-39-7

2-(2,3-Dimethoxybenzoyl)pyridine

Cat. No. B1324188
M. Wt: 243.26 g/mol
InChI Key: YCARGEZAUQNYPC-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethoxybenzoyl)pyridine” (DMBP) is an organic compound that belongs to the family of pyridine derivatives. It is classified as an aromatic, heterocyclic compound with a molecular formula C14H13NO3 . DMBP is a yellow, crystalline powder that is soluble in organic solvents such as dichloromethane and acetone.


Molecular Structure Analysis

The molecular structure of DMBP is represented by the InChI code 1S/C14H13NO3/c1-17-12-8-5-6-10 (14 (12)18-2)13 (16)11-7-3-4-9-15-11/h3-9H,1-2H3 . The molecular weight of DMBP is 243.26 .


Physical And Chemical Properties Analysis

DMBP is a yellow crystalline powder. It has a molecular weight of 243.26 . It is slightly soluble in water and highly soluble in organic solvents such as acetic acid, benzene, toluene, chloroform, and dichloromethane.

Scientific Research Applications

  • Medicinal Chemistry

    • Pyridine and its derivatives have significant clinical diversity . They are used as a precious source of clinically useful agents in medicinal chemistry research .
    • Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .
    • Pyridine-based molecules are used in drug crafting and have emerged as potent and eligible candidates against a range of diversified diseases .
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
    • The major use of TFMP derivatives is in the protection of crops from pests .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Synthesis of Novel Amides

    • A series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid .
    • The synthesis was carried out using TEA as base and THF as solvent .
    • 2,3-Dimethoxybenzamides were obtained in yields 43–50% .
  • Antimicrobial and Antiviral Activities

    • Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
    • An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
  • Synthesis of Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate

    • This compound was synthesized using a one-pot four-component reaction .
    • It has a moderate antibacterial activity against E. coli and S. aureus .
  • Synthesis of Heterocyclic Compounds
    • Pyridines, dihydropyridines, and piperidines are the pillar of medicinal chemistry research .
    • These compounds possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
    • Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
    • 1,2-dihydropyridines has been utilized countless times for the synthesis of several drugs and important alkaloids .
    • 1,2-DHPs are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) ring system present in alkaloids, ibogaine, and dioscorine .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-8-5-6-10(14(12)18-2)13(16)11-7-3-4-9-15-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCARGEZAUQNYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642025
Record name (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxybenzoyl)pyridine

CAS RN

898780-39-7
Record name (2,3-Dimethoxyphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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